N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound that combines several functional groups, including pyridine, imidazole, and thiophene sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The initial step often involves the cyclization of a suitable precursor to form the imidazole ring. This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the imidazole intermediate.
Linking the Ethyl Chain: The ethyl chain is then attached through an alkylation reaction, typically using an alkyl halide.
Introduction of the Thiophene Sulfonamide Group: Finally, the thiophene sulfonamide group is introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as chlorosulfonic acid, followed by amination to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole or pyridine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring or electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in various signaling pathways related to cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. For example, as a PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby blocking downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-sulfonamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which can confer distinct electronic properties and reactivity compared to benzene or furan analogs. This uniqueness can translate into different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,13-5-3-11-21-13)17-8-10-18-9-7-16-14(18)12-4-1-2-6-15-12/h1-7,9,11,17H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBQQGIAUODBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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